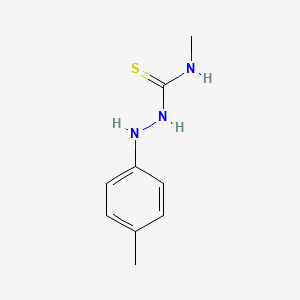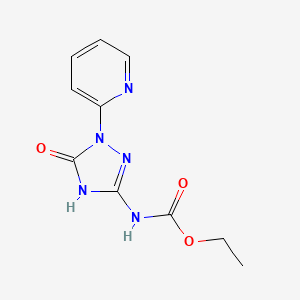
Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)- is an organic compound with the molecular formula C9H3BrF6O. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2, 3, and 5 on the benzene ring are substituted with a bromine atom and two trifluoromethyl groups, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)- typically involves the oxidation of 3,5-bis(trifluoromethyl)benzyl alcohol. The reaction is carried out in a round-bottom flask equipped with a magnetic stirrer. The starting material, 3,5-bis(trifluoromethyl)benzyl alcohol, is mixed with a catalytic amount of TEMPO (0.05 mmol) and dissolved in dichloromethane (8 mL). Hydrochloric acid (0.50 mmol) and nitric acid (0.5 mmol) are then added to the reaction mixture. The flask is sealed and connected to an oxygen-filled balloon to maintain an oxygen-rich environment. The reaction is allowed to proceed at room temperature for several hours until completion .
Industrial Production Methods
Industrial production methods for Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
化学反応の分析
Types of Reactions
Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 2-bromo-3,5-bis(trifluoromethyl)benzoic acid.
Reduction: 2-bromo-3,5-bis(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)- is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism of action of Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. For example, it can inhibit mitochondrial electron transport at the cytochrome bc1 complex, affecting cellular respiration and energy production . The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes.
類似化合物との比較
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzaldehyde
- 2-Bromo-5-(trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
- 2-(Trifluoromethyl)benzaldehyde
Uniqueness
Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)- is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties. The bromine atom allows for further functionalization through substitution reactions, while the trifluoromethyl groups enhance its stability and lipophilicity. This combination makes it a valuable compound in various research and industrial applications .
特性
分子式 |
C9H3BrF6O |
|---|---|
分子量 |
321.01 g/mol |
IUPAC名 |
2-bromo-3,5-bis(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C9H3BrF6O/c10-7-4(3-17)1-5(8(11,12)13)2-6(7)9(14,15)16/h1-3H |
InChIキー |
YDHKZHOKNCIWJS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C=O)Br)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



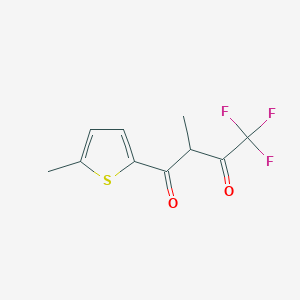

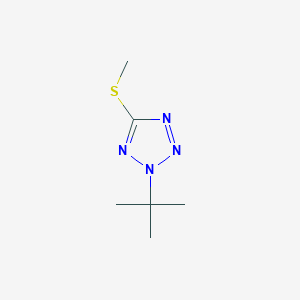

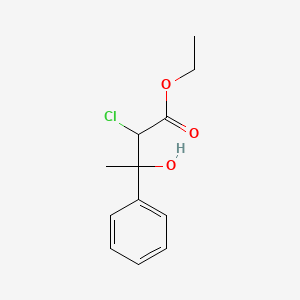
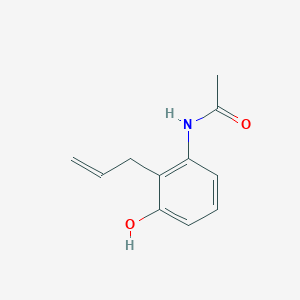

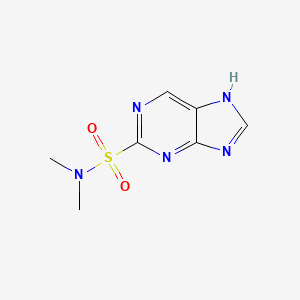
![2-{[1,2-Bis(2-chlorophenyl)hydrazinyl]methyl}quinoline](/img/structure/B14003165.png)
![N'2-(2-Chlorobenzoyl)-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]furan-2-carbohydrazide](/img/structure/B14003180.png)
![Tert-butyl N-[(2-amino-4-methylsulfanyl-butanoyl)amino]carbamate](/img/structure/B14003188.png)
